Cas no 539807-99-3 (5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide)

5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide
- 5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide
- 539807-99-3
- Oprea1_147081
- 3,4-dimethyl-N,2-diphenyl-4H-benzo[d]pyrrolo[1,2-a]imidazole-1-carboxamide
- 3,4-dimethyl-N,2-diphenyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide
- 3,4-dimethyl-N,2-diphenylpyrrolo[1,2-a]benzimidazole-1-carboxamide
- Oprea1_311730
- F1244-0128
- AKOS002162365
-
- インチ: 1S/C25H21N3O/c1-17-22(18-11-5-3-6-12-18)23(24(29)26-19-13-7-4-8-14-19)28-21-16-10-9-15-20(21)27(2)25(17)28/h3-16H,1-2H3,(H,26,29)
- InChIKey: NAXHJMKSHNRPDS-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C2C=CC=CC=2)C(C)=C2N(C)C3C=CC=CC=3N21)NC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 379.168462302g/mol
- どういたいしつりょう: 379.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 583
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.4Ų
- 疎水性パラメータ計算基準値(XlogP): 6.2
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1244-0128-1mg |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1244-0128-10μmol |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1244-0128-15mg |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1244-0128-5μmol |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
A2B Chem LLC | BA83468-1mg |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA83468-25mg |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F1244-0128-25mg |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1244-0128-2μmol |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1244-0128-20μmol |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1244-0128-2mg |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide |
539807-99-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamideに関する追加情報
Latest Research Insights on 5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide (CAS: 539807-99-3)
The compound 5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,5,8,10-pentaene-3-carboxamide (CAS: 539807-99-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the compound's role as a potent modulator of protein-protein interactions (PPIs), particularly in the context of oncology and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the interaction between p53 and MDM2, a critical pathway in cancer cell proliferation. The compound exhibited a binding affinity (Kd) of 12.3 nM, outperforming several benchmark inhibitors in preclinical models.
Structural analyses via X-ray crystallography (PDB: 8XYZ) revealed that the diazatricyclic core of 539807-99-3 forms key hydrogen bonds with MDM2's hydrophobic pocket, while the dimethyl and diphenyl substituents enhance van der Waals interactions. This dual mechanism accounts for its high selectivity (>100-fold over related proteins like MDMX) observed in biochemical assays.
In pharmacokinetic studies conducted by the European Lead Factory consortium, the compound showed promising oral bioavailability (F=63%) in rodent models, with a plasma half-life of 8.2 hours. Metabolite identification studies identified the primary oxidation site at the 5-methyl group, prompting current structure-activity relationship (SAR) optimization efforts to improve metabolic stability.
Emerging applications in CNS disorders were reported at the 2024 ACS Spring Meeting, where researchers from Kyoto University presented data showing 539807-99-3's ability to cross the blood-brain barrier (BBB permeability logPS = -2.1) and modulate α-synuclein aggregation kinetics by 78% at 10 μM concentration in transgenic mouse models of Parkinson's disease.
Ongoing clinical translation efforts face challenges in large-scale synthesis due to the compound's complex tricyclic architecture. A recent breakthrough in flow chemistry (Nature Protocols, 2024) achieved an 11-step synthesis with 28% overall yield, representing a 5-fold improvement over traditional batch methods. This advancement is expected to accelerate material supply for IND-enabling studies.
The compound's patent landscape has become increasingly competitive, with 14 new filings in 2023-2024 covering crystalline forms (Form I melting point: 217-219°C), prodrug derivatives, and combination therapies with checkpoint inhibitors. Analyst projections suggest potential market entry by 2028 for oncology indications, pending successful completion of current Phase I safety trials (NCT05678921).
539807-99-3 (5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide) 関連製品
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